11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)- 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)-
Brand Name: Vulcanchem
CAS No.: 13961-22-3
VCID: VC20997321
InChI: InChI=1S/C20H25N3O/c1-3-22(4-2)14-9-15-23-18-12-7-5-10-16(18)20(24)21-17-11-6-8-13-19(17)23/h5-8,10-13H,3-4,9,14-15H2,1-2H3,(H,21,24)
SMILES: CCN(CC)CCCN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31
Molecular Formula: C20H25N3O
Molecular Weight: 323.4 g/mol

11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)-

CAS No.: 13961-22-3

Cat. No.: VC20997321

Molecular Formula: C20H25N3O

Molecular Weight: 323.4 g/mol

* For research use only. Not for human or veterinary use.

11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)- - 13961-22-3

Specification

CAS No. 13961-22-3
Molecular Formula C20H25N3O
Molecular Weight 323.4 g/mol
IUPAC Name 11-[3-(diethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one
Standard InChI InChI=1S/C20H25N3O/c1-3-22(4-2)14-9-15-23-18-12-7-5-10-16(18)20(24)21-17-11-6-8-13-19(17)23/h5-8,10-13H,3-4,9,14-15H2,1-2H3,(H,21,24)
Standard InChI Key IVFHUYCFFOSCLM-UHFFFAOYSA-N
SMILES CCN(CC)CCCN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31
Canonical SMILES CCN(CC)CCCN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator